tert-Butyl pyridin-2-ylglycinate dihydrochloride

Description

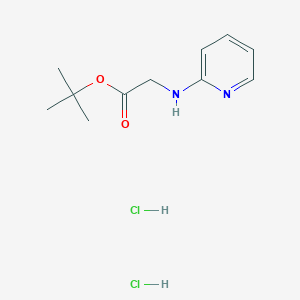

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride . This nomenclature reflects its core structure: a pyridine ring substituted at the 2-position with a glycine moiety, which is esterified with a tert-butyl group. The dihydrochloride designation indicates the presence of two hydrochloride counterions, enhancing solubility in polar solvents.

The molecular structure comprises three key components:

- A pyridine ring with nitrogen at the 1-position.

- A glycine residue (2-aminoacetate) bonded to the pyridine’s 2-position.

- A tert-butyl ester group (-OC(CH₃)₃) attached to the glycine’s carboxylate.

The SMILES notation for the neutral base (prior to hydrochloride salt formation) is:

CC(C)(C)OC(=O)C(N)C1=CC=CC=N1

Upon protonation, the amino group and pyridine nitrogen bind two HCl molecules, yielding the dihydrochloride form.

Synonyms and Alternative Naming Conventions in Chemical Databases

This compound is cataloged under multiple synonyms across chemical databases, reflecting variations in naming conventions and historical usage. The table below consolidates identifiers from PubChem, AKSci, and commercial suppliers:

These synonyms emphasize functional groups (tert-butyl ester, glycinate) or positional isomerism (pyridin-2-yl). Databases such as PubChem (CID 118703200) and ChEMBL use these alternates for cross-referencing.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for tert-butyl pyridin-2-ylglycinate dihydrochloride is 1430839-70-5 , uniquely identifying it in chemical registries. Its molecular formula, C₁₁H₁₈Cl₂N₂O₂ , confirms the dihydrochloride form, with the following elemental composition:

- Carbon (C): 11 atoms

- Hydrogen (H): 18 atoms

- Chlorine (Cl): 2 atoms

- Nitrogen (N): 2 atoms

- Oxygen (O): 2 atoms

The molecular weight is calculated as 281.18 g/mol, consistent with experimental data from mass spectrometry.

Structural Validation:

- High-resolution mass spectrometry (HRMS): Confirms the molecular ion peak at m/z 281.18.

- Nuclear magnetic resonance (NMR):

Properties

Molecular Formula |

C11H18Cl2N2O2 |

|---|---|

Molecular Weight |

281.18 g/mol |

IUPAC Name |

tert-butyl 2-(pyridin-2-ylamino)acetate;dihydrochloride |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H |

InChI Key |

ZIWFDZIELSTRFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from picolinic acid (pyridine-2-carboxylic acid) or its derivatives, which serve as the pyridin-2-yl source. The glycine moiety is introduced via amidation or esterification reactions, followed by tert-butyl protection of the carboxyl group.

Amidation via Acid Chloride Activation

A common approach involves converting picolinic acid into its acid chloride intermediate, which then reacts with an amino alcohol or glycine derivative to form the amide bond.

- Activation of Picolinic Acid: Treatment with chlorinating agents such as oxalyl chloride or isobutyl chloroformate in the presence of bases like N-methylmorpholine generates the acid chloride or mixed anhydride intermediate.

- Amidation Step: The acid chloride intermediate is reacted with (S)-tert-leucinol or glycine derivatives to form the amide intermediate.

- Cyclization or Esterification: Subsequent cyclization or esterification steps yield the tert-butyl protected pyridin-2-ylglycinate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Picolinic acid + oxalyl chloride, 0 °C | 75 | Temperature control critical |

| Amidation | Acid chloride + (S)-tert-leucinol, CH2Cl2, 0 °C | 64 | Avoids over-acylation side products |

| Esterification | tert-Butyl chloroformate, base (e.g., triethylamine), RT | 70-80 | Protects carboxyl group as tert-butyl ester |

This method is adapted from the synthesis of related pyridinooxazoline ligands and tert-butyl glycine derivatives, showing scalability and reproducibility.

Direct Esterification of Pyridin-2-ylglycine

Alternatively, pyridin-2-ylglycine can be esterified directly with tert-butanol under acidic catalysis or using tert-butyl chloroformate in the presence of a base.

- Reaction: Pyridin-2-ylglycine + tert-butyl chloroformate + base (e.g., triethylamine) in an organic solvent (dichloromethane) at room temperature.

- Purification: Column chromatography or recrystallization to isolate the tert-butyl ester.

- Salt Formation: Treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) to form the dihydrochloride salt.

This approach is common in the preparation of tert-butyl protected amino acid derivatives and is adaptable for pyridin-2-ylglycine.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by:

- Dissolving the tert-butyl pyridin-2-ylglycinate in an organic solvent.

- Bubbling or adding a stoichiometric amount of hydrogen chloride gas or HCl solution.

- Precipitation of the dihydrochloride salt, followed by filtration and drying.

This step enhances compound stability and facilitates handling and storage.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid chloride amidation | Picolinic acid | Oxalyl chloride, (S)-tert-leucinol, CH2Cl2 | 64-75 | Scalable, high purity | Requires careful temperature control, side reactions possible |

| Direct esterification | Pyridin-2-ylglycine | tert-Butyl chloroformate, triethylamine, DCM | 70-80 | Simpler, fewer steps | May require chromatographic purification |

| Salt formation (dihydrochloride) | tert-Butyl pyridin-2-ylglycinate | HCl gas or solution, organic solvent | >90 | Improves stability and handling | Requires controlled acid addition |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures (0–10 °C) during acid chloride formation and amidation minimizes side reactions such as bis-acylation and phosphorylation byproducts.

- Activation Agents: Isobutyl chloroformate with N-methylmorpholine provides a mild and efficient activation of picolinic acid, improving yields and reducing impurities compared to oxalyl chloride.

- Purification: Avoiding silica gel chromatography by optimizing reaction conditions enhances scalability and reduces product loss.

- Scalability: Multi-gram scale synthesis has been demonstrated with consistent yields and purity, suitable for industrial applications.

- Salt Formation: The dihydrochloride salt form improves compound crystallinity and stability, facilitating downstream applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pyridin-2-ylglycinate dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridine derivatives, including tert-butyl pyridin-2-ylglycinate dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyridine structure could enhance the efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The compound's structural features contribute to its interaction with cellular pathways involved in cancer progression .

Neurological Research

This compound has also been studied for its neuroprotective effects. Preliminary research suggests that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metals has been utilized in creating new catalysts for organic reactions. The ligand properties of this compound facilitate the development of materials with tailored functionalities, such as enhanced catalytic activity or selective adsorption properties .

Cosmetic Formulations

The compound is also being explored in cosmetic formulations due to its potential skin benefits. Research indicates that derivatives of pyridine can improve skin hydration and provide anti-inflammatory effects, making them suitable for topical applications. Formulations incorporating this compound have shown promising results in enhancing skin texture and moisture retention .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Ligand Formation | tert-butyl pyridin-2-ylglycinate + Metal Salt | Solvent: Ethanol; Temp: 60°C | 75% |

| Cosmetic Emulsion | tert-butyl pyridin-2-ylglycinate + Emollients | Stirring at room temp | 85% |

Case Study 1: Development of Antimicrobial Agents

In a recent study, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. The results indicated a significant reduction in bacterial viability, supporting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Neuroprotective Effects in Animal Models

A study involving animal models of neurodegeneration demonstrated that administering this compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings suggest that this compound could be further explored for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl pyridin-2-ylglycinate dihydrochloride involves its interaction with specific molecular targets. The glycine moiety can interact with enzymes or receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-Butyl pyridin-2-ylglycinate dihydrochloride" with structurally or functionally related pyridine derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (e.g., Cl, I): Chloro and iodo substituents (e.g., in tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate) enhance electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis . Amino and Glycinate Moieties: The glycinate ester in the target compound may act as a prodrug, releasing glycine (a neurotransmitter precursor) upon hydrolysis. Hydrochloride Salts: The dihydrochloride form of the target compound contrasts with neutral tert-butyl carbamates (e.g., –7), offering superior aqueous solubility for biological assays or therapeutic delivery .

BHA elevates hepatic glutathione S-transferase activity by 5- to 10-fold in mice, enhancing detoxification of mutagenic metabolites . This suggests that tert-butyl groups may confer metabolic stability or modulate enzyme interactions in related compounds.

Synthetic Utility

- Halogenated pyridines (e.g., tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) are critical intermediates in cross-coupling reactions for pharmaceuticals . The target compound’s glycinate ester could similarly serve as a versatile building block for peptide-like molecules or metal-chelating agents.

Biological Activity

tert-Butyl pyridin-2-ylglycinate dihydrochloride (CAS No. 1430839-70-5) is a compound with potential biological activity, particularly in pharmacological applications. It is derived from pyridine and exhibits properties that may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.

The compound is characterized by the presence of a pyridine ring, a tert-butyl group, and a glycinate moiety. These structural features contribute to its solubility and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 293.19 g/mol.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ |

| Molecular Weight | 293.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of This compound can be attributed to its interaction with specific receptors and enzymes within the body. The compound may act as an inhibitor or modulator of various biological pathways, which can include:

- Neurotransmitter Modulation : The pyridine structure suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyridine compounds often exhibit antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections.

- Anti-inflammatory Effects : Compounds similar to pyridinylglycinate have been noted for their anti-inflammatory activities, potentially providing relief in conditions like arthritis.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

- Antimicrobial Activity : Research highlighted the antibacterial effects of pyridine derivatives against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition zones, suggesting potential use as antimicrobial agents .

- Anti-inflammatory Properties : In experimental models of inflammation, related compounds exhibited significant reductions in pro-inflammatory cytokines, indicating a potential use in treating inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Reduced oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Decreased cytokine levels |

Synthesis and Derivatives

The synthesis of This compound involves several steps starting from readily available precursors like picolinic acid. Efficient synthetic routes have been developed to yield this compound in good purity and yield, facilitating further research into its biological applications.

Synthetic Route Overview

- Starting Material : Picolinic acid is reacted with tert-butyl amine to form an intermediate.

- Cyclization Reaction : The intermediate undergoes cyclization to form the final product.

- Purification : The product is purified through crystallization or chromatography techniques.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and protective strategies for preparing tert-butyl pyridin-2-ylglycinate dihydrochloride?

- Methodological Answer : The synthesis typically involves coupling pyridin-2-ylglycine with a tert-butyl protecting group (e.g., tert-butyl chloroformate) under anhydrous conditions to prevent hydrolysis. The dihydrochloride salt is formed via acidification (e.g., HCl in dioxane). Key steps include:

- Use of inert atmosphere (N₂/Ar) to avoid moisture sensitivity .

- Purification via column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. How can researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times to standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. The dihydrochloride form may exhibit superior hygroscopic stability compared to freebase analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pH-dependent stability data for this compound?

- Methodological Answer :

- Perform pH-rate profiling (pH 1–12) using buffered solutions at 25°C. Monitor degradation kinetics via UV-Vis or NMR. For example, instability in alkaline conditions may correlate with tert-butyl ester hydrolysis .

- Cross-validate with computational models (DFT) to predict hydrolysis pathways and identify reactive intermediates .

- Case Study : Analogous dihydrochloride salts (e.g., spirocyclic amines) show pH-sensitive degradation, requiring lyophilization for long-term storage .

Q. How can researchers optimize the deprotection of tert-butyl groups in this compound for downstream applications?

- Methodological Answer :

- Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h, 0°C). Neutralize with aqueous NaHCO₃.

- Microwave-Assisted Deprotection : Reduce reaction time (e.g., 10 min at 80°C) while minimizing side products, as demonstrated in DOTA-ester deprotection .

Q. What role does the dihydrochloride counterion play in modulating the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : Compare solubility in polar solvents (water, DMSO) vs. freebase using gravimetric analysis. Dihydrochloride salts often enhance aqueous solubility for biological assays .

- Reactivity : Investigate salt effects on nucleophilic reactions (e.g., amide coupling) via kinetic studies. Chloride ions may act as weak nucleophiles under specific conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Control : Standardize reaction parameters (temperature, stoichiometry of tert-butylating agents, acid concentration) across labs.

- Byproduct Identification : Use GC-MS or HRMS to detect side products (e.g., over-alkylated species). For example, tert-butyl carbamate byproducts are common in similar syntheses .

Method Development

Q. What advanced analytical techniques validate the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/ethanol (90:10) to resolve enantiomers.

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to confirm absolute configuration .

- Reference : Similar methods confirmed the stereochemistry of tert-butyl-protected spirocyclic amines .

Application-Oriented Questions

Q. How can this compound be utilized in metal-chelating studies for radiopharmaceuticals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.